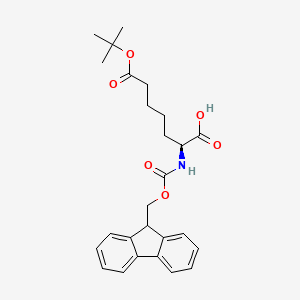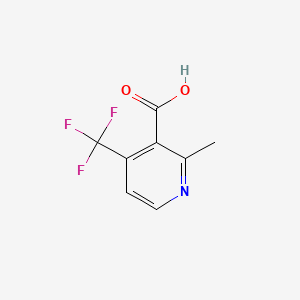
2-Methyl-4-trifluoromethyl-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-trifluoromethyl-nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a key intermediate of flonicamid, a highly effective insecticide . It is also a metabolite of the pyridinecarboxamide insecticide flonicamid .
Synthesis Analysis
The synthesis of this compound involves the use of Methyl 2,6-dichloro-4-trifluoromethyl-nicotinate, 10% Pd/C, CH3COONa 3H2O, and ethanol . The reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis
The molecular formula of this compound is C8H6F3NO2 . The InChI code is 1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a light yellow solid . Its molecular weight is 205.14 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
- Novel routes have been developed for synthesizing derivatives of 2-trifluoromethyl-nicotinic acid. These compounds are essential intermediates in manufacturing COMT inhibitors, such as 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide (Kiss, Ferreira, & Learmonth, 2008).
- A practical synthesis approach for 4-amino-2-(trifluoromethyl)-nicotinic acid has been described, demonstrating its potential for large-scale production and industrial application (Li et al., 2010).
Industrial Production and Environmental Considerations
- Ecological methods for producing nicotinic acid, a key component of vitamin PP, are being researched. These methods aim to meet green chemistry needs and minimize environmental burden, especially concerning managing by-products like nitrous oxide (Lisicki, Nowak, & Orlińska, 2022).
- The synthesis of 4-(trifluoromethyl)nicotinic acid, a crucial intermediate for flonicamid preparation, highlights the benefits of using readily available materials and achieving satisfactory yields suitable for industrial production (Li We, 2014).
Extraction and Purification Processes
- Studies on the extraction of pyridine-3-carboxylic acid (nicotinic acid) using different diluents provide insights into improving extraction efficiency and understanding the interactions in these processes (Kumar & Babu, 2009).
Catalysis and Chemical Reactions
- Fe3O4@Nico@Cu, a magnetically recyclable nanocatalyst incorporating nicotinic acid, has been developed for the hydrogenation of azo dyes, showcasing its reusability and efficiency in wastewater treatment applications (Amir, Kurtan, & Baykal, 2015).
Agricultural and Pharmaceutical Applications
- Research into nicotinic acid derivatives explores their potential as herbicides, highlighting the importance of structure-activity relationships in developing new agricultural products (Yu et al., 2021).
- The insecticidal activity of various nicotinic acid derivatives has been investigated, providing valuable insights for pest management strategies (Deshmukh, Patil, & Shripanavar, 2012).
Safety and Hazards
Direcciones Futuras
Currently, the major use of trifluoromethylpyridine (TFMP) derivatives, which include 2-Methyl-4-trifluoromethyl-nicotinic acid, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mecanismo De Acción
Target of Action
2-Methyl-4-trifluoromethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes , which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s mode of action is primarily through its indirect effects via these coenzymes .
Biochemical Pathways
The affected biochemical pathways are those involving redox metabolism and NAD-dependent pathways . The compound, being a precursor to nicotinamide coenzymes, plays a crucial role in these pathways . The coenzymes are involved in various redox reactions, and maintaining the intracellular pool of niacin is vital for these pathways’ functioning .
Pharmacokinetics
Niacin is known to be water-soluble , which could influence its absorption and distribution. More research would be needed to provide a detailed outline of the compound’s pharmacokinetics.
Result of Action
The result of the compound’s action is the efficient functioning of the cellular metabolism. By acting as a precursor to nicotinamide coenzymes, it ensures the smooth running of redox reactions and NAD-dependent pathways . This leads to efficient cellular function and energy production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDBBMRQODWXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695665 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195447-85-9 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
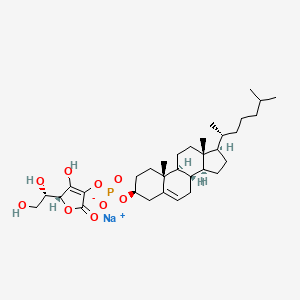
![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)



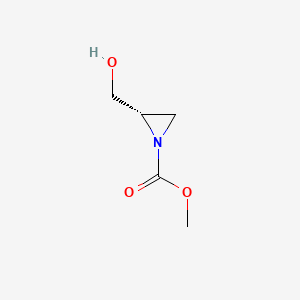
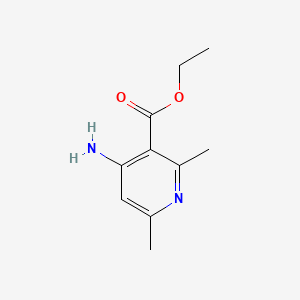
![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)

